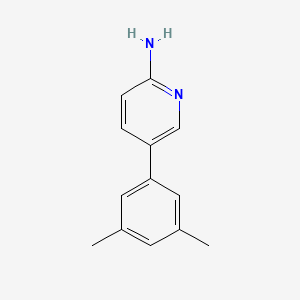

5-(3,5-Dimethylphenyl)pyridin-2-amine

描述

属性

IUPAC Name |

5-(3,5-dimethylphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-5-10(2)7-12(6-9)11-3-4-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSCCTXHONDMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CN=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-(3,5-Dimethylphenyl)pyridin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with 3,5-dimethylphenylboronic acid. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent mixture of water and 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(3,5-Dimethylphenyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

化学反应分析

Types of Reactions

5-(3,5-Dimethylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

5-(3,5-Dimethylphenyl)pyridin-2-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

Material Science: Pyridine derivatives are used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Agrochemicals: The compound can be used in the synthesis of agrochemicals, including herbicides and insecticides.

作用机制

The mechanism of action of 5-(3,5-Dimethylphenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate biological responses. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

相似化合物的比较

5-(3,5-Dimethylphenyl)pyridin-2-amine

- Substituents : Two methyl groups at the 3,5-positions of the phenyl ring.

- Electronic Effects : Methyl groups are electron-donating, increasing electron density on the phenyl ring and enhancing lipophilicity.

- Bioactivity : Demonstrates potent PET inhibition (IC50 ~10 µM) in spinach chloroplasts, likely due to optimal orientation in the photosystem II binding pocket .

5-(2,5-Dimethoxyphenyl)pyridin-2-amine

- Substituents : Methoxy groups at the 2,5-positions of the phenyl ring .

- Electronic Effects : Methoxy groups are electron-withdrawing via resonance, reducing electron density and lipophilicity compared to methyl substituents.

- Bioactivity: Limited data on PET inhibition, but methoxy groups may favor interactions with polar biological targets (e.g., enzymes or DNA).

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

- Substituents : Fluorine atoms at the 3,5-positions of the phenyl ring .

- Electronic Effects : Fluorine is strongly electron-withdrawing, increasing electrophilicity and altering binding affinity.

- Bioactivity : Comparable PET inhibition (IC50 ~10 µM) to the dimethylphenyl analog, highlighting the importance of substituent position over electronic effects in this context .

Thiadiazole Derivatives

- Example : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine .

- Structural Features : Incorporation of a thiadiazole ring and a methylsulfanyl group enhances planarity and stabilizes intramolecular C–H⋯S hydrogen bonds.

- Bioactivity : Thiadiazole derivatives are associated with antimicrobial and anticancer activity, though specific data for this compound are unreported .

Indazole Derivatives

- Example : (E)-5-(3-(3,5-Dimethoxystyryl)-1H-indazol-6-yl)pyridin-2-amine .

- Bioactivity : Shows anticancer activity in MTT assays, likely due to ROS generation and apoptosis induction .

Physicochemical and Pharmacokinetic Properties

<sup>a</sup>logP values estimated using fragment-based methods.

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Substituent Position : Meta-substitution (3,5-) on the phenyl ring optimizes PET inhibition, as seen in 5-(3,5-Dimethylphenyl)pyridin-2-amine and its carboxamide analogs . Para-substitution (e.g., 2,5-dimethoxy) may reduce steric compatibility with target binding sites.

- Lipophilicity : Methyl groups enhance membrane permeability, critical for chloroplast penetration in PET inhibitors. Methoxy or polar groups (e.g., in indazole derivatives) may limit bioavailability but improve solubility .

- Electron Effects : While associates electron-withdrawing groups with PET inhibition, the dimethylphenyl analog’s activity suggests that substituent position and lipophilicity can compensate for electron-donating effects .

常见问题

Basic: Synthesis and Characterization

Q: What are the common synthetic routes for 5-(3,5-Dimethylphenyl)pyridin-2-amine, and how are intermediates characterized? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridin-2-amine derivatives are often prepared by reacting substituted pyridyl amines with aromatic aldehydes under reflux conditions using solvents like ethanol or DMF. Key intermediates (e.g., imines) are characterized using thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Elemental analysis ensures purity .

Basic: Biological Activity Assessment

Q: How are the antibacterial properties of 5-(3,5-Dimethylphenyl)pyridin-2-amine evaluated in academic research? A: Antibacterial screening involves minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is correlated with QSAR parameters such as log P (lipophilicity) and steric factors (e.g., molar refractivity), calculated using software like MOE. Dose-response curves and statistical validation (e.g., r² > 0.85) ensure reliability .

Advanced: Resolving Data Contradictions in Biological Assays

Q: How can contradictory results in biological activity across studies be systematically addressed? A: Contradictions often arise from variations in assay conditions (e.g., pH, bacterial strain variability). Use factorial experimental design to test multiple parameters (temperature, solvent, concentration) simultaneously. For example, a 2³ factorial design can isolate critical factors affecting MIC values. Statistical tools like ANOVA validate significance, while cross-laboratory replication minimizes bias .

Advanced: Synthetic Yield Optimization

Q: What methodologies improve the yield and purity of 5-(3,5-Dimethylphenyl)pyridin-2-amine during scale-up? A: Optimize reaction parameters via Design of Experiments (DOE) . For instance, varying catalyst loading (e.g., Pd/C), temperature (80–120°C), and reaction time (12–24 hrs) can maximize yield. Purification techniques like column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhance purity. Monitor by HPLC to ensure >95% purity .

Basic: Safety and Handling Protocols

Q: What safety precautions are recommended for handling 5-(3,5-Dimethylphenyl)pyridin-2-amine in laboratory settings? A: Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. Store in airtight containers at 2–8°C. While no specific GHS hazards are reported for similar pyridin-2-amine derivatives, treat all intermediates as potentially toxic. Follow institutional Chemical Hygiene Plans for waste disposal and emergency procedures .

Advanced: Computational Modeling for Activity Prediction

Q: How can QSAR models guide the design of 5-(3,5-Dimethylphenyl)pyridin-2-amine derivatives with enhanced bioactivity? A: Use MOE or Schrödinger Suite to compute descriptors like log P, polar surface area, and H-bond donor/acceptor counts. Train models on existing antibacterial data to predict activity for novel analogs. Validate via leave-one-out cross-validation and external test sets. For example, a QSAR equation with r² = 0.92 for log P highlights lipophilicity as critical for membrane penetration .

Basic: Analytical Method Validation

Q: What analytical methods validate the identity and purity of 5-(3,5-Dimethylphenyl)pyridin-2-amine? A: High-resolution mass spectrometry (HR-MS) confirms molecular weight (±1 ppm). ¹H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm). Purity is assessed via HPLC-UV (C18 column, acetonitrile/water gradient) with ≥98% peak area .

Advanced: Addressing Spectral Data Discrepancies

Q: How should researchers resolve unexpected signals in NMR or MS data during characterization? A: Compare experimental spectra with simulated data (e.g., ACD/Labs NMR Predictor ). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign coupling patterns. If MS shows adducts (e.g., [M+Na]+), re-analyze in negative ion mode. Contaminants are identified via LC-MS/MS and removed by repeated purification .

Advanced: Metabolic Stability Profiling

Q: What experimental strategies assess the metabolic stability of 5-(3,5-Dimethylphenyl)pyridin-2-amine in drug discovery? A: Use hepatic microsome assays (human/rat) with LC-MS quantification. Incubate the compound with NADPH-regenerating systems at 37°C. Calculate half-life (t½) and intrinsic clearance (Clint). Structural modifications (e.g., fluorination at the 3-position) improve stability by blocking cytochrome P450 oxidation .

Basic: Regulatory Compliance in Cross-Border Collaborations

Q: What regulatory frameworks apply to shipping 5-(3,5-Dimethylphenyl)pyridin-2-amine for international research collaborations? A: Comply with IATA Dangerous Goods Regulations (if hazardous) and CJIS export controls. For non-hazardous derivatives, provide SDS, CAS number, and end-use declarations. Partner institutions must hold valid DEA licenses or equivalent permits for controlled precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。